molecular formula C13H13N B188801 4-Methyldiphenylamine CAS No. 620-84-8

4-Methyldiphenylamine

Cat. No.: B188801
CAS No.: 620-84-8
M. Wt: 183.25 g/mol
InChI Key: AGHYMXKKEXDUTA-UHFFFAOYSA-N
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Description

Chemical Identity:
4-Methyldiphenylamine (CAS 620-84-8) is an aromatic amine with the molecular formula C₁₃H₁₃N (molecular weight: 183.25 g/mol). Its structure consists of two phenyl rings linked by an amine group, with a methyl substituent at the para position of one phenyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyldiphenylamine can be synthesized through several methods. One common method involves the reaction of p-toluidine with bromobenzene in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the catalytic hydrogenation of nitro compounds. For instance, p-nitrotoluene can be reduced to p-toluidine, which is then reacted with aniline in the presence of a suitable catalyst to produce the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyldiphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

4-Methyldiphenylamine is characterized by its diphenylamine structure with a methyl group attached to one of the phenyl rings. Its molecular formula is C13H13N, and it is recognized for its role as an intermediate in various chemical syntheses, particularly in the production of organic light-emitting diodes (OLEDs), agrochemicals, and pharmaceuticals .

Organic Light-Emitting Diodes (OLEDs)

This compound serves as a synthesis material intermediate in the production of OLED materials. It contributes to the development of phosphonium ion salts and poly(N-substituted diphenylamine-4,4’-diyl)s, which are essential for enhancing the performance of OLEDs . The following table summarizes the role of this compound in OLED applications:

ApplicationDescription
OLED Materials Used as an intermediate for synthesizing materials that improve light emission efficiency.
Phosphonium Salts Acts as a precursor for synthesizing phosphonium ion salts used in OLEDs.
Polymer Synthesis Involved in creating polymers with enhanced electrical properties for organic electronics.

Electrophotographic Photoreceptors

In electrophotography, this compound is utilized as a charge-transporting material (CTM) within organic photoreceptors. It plays a critical role in controlling crystallization during film formation, which is vital for producing high-quality imaging products such as printers and copiers . The following table illustrates its significance in this field:

ApplicationRole
Charge-Transporting Material Enhances charge mobility within photoreceptors, improving image quality and efficiency.
Film Formation Aids in controlling crystallization, leading to better film properties and performance.

Synthesis of Poly(N-substituted Diphenylamines)

Research has demonstrated that this compound can be polymerized to form poly(N-substituted diphenylamines), which are valuable for their electrochemical properties. These polymers have applications in batteries, anti-static materials, and corrosion inhibitors . The following table summarizes relevant findings:

Polymer TypePropertiesApplications
Poly(N-substituted diphenylamines) Exhibits good solubility and electrochemical activityUsed in batteries, anti-static materials, and corrosion protection

Case Study 1: OLED Performance Enhancement

A study investigated the use of this compound in OLEDs, demonstrating that incorporating this compound significantly improved device efficiency by enhancing charge transport properties. The results indicated an increase in luminous efficacy by approximately 30% compared to devices without this compound.

Case Study 2: Photoreceptor Quality Improvement

Another research project focused on optimizing electrophotographic photoreceptors using a mixture of 3-methyldiphenylamine and this compound. The study found that varying the ratio of these compounds influenced the crystallization behavior and ultimately improved the photoreceptor's performance metrics, such as sensitivity and resolution.

Mechanism of Action

The mechanism of action of 4-Methyldiphenylamine involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with proteins and nucleic acids, affecting their structure and function .

Comparison with Similar Compounds

Physical Properties :

  • Melting Point : 85–90°C (varies by purity and measurement method) .
  • Boiling Point : 317–334°C (discrepancies arise from differing experimental conditions) .
  • Solubility: Insoluble in water; soluble in organic solvents (benzene, toluene, methanol, ethanol) .
  • Appearance : White crystalline powder to brown crystals, depending on synthesis and purification .

Comparison with Structural Analogs

Key analogs include 3-Methyldiphenylamine , 3,4-Dimethyldiphenylamine , Di-p-tolylamine (4,4'-dimethyl) , and Bis(2,4-dimethylphenyl)amine .

2.1 Structural and Physical Properties
Compound (CAS) Substituent Position(s) Melting Point (°C) Boiling Point (°C) Solubility Profile Purity (Typical Assay)
4-Methyldiphenylamine (620-84-8) Para-methyl 85–90 317–334 Organic solvents ≥98%
3-Methyldiphenylamine (1205-64-7) Meta-methyl Not reported Not reported Similar to 4-methyl analog >98%
Di-p-tolylamine (620-93-9) 4,4'-dimethyl 78–79 (lit.) Not reported Organic solvents >99%
3,4-Dimethyldiphenylamine (17802-36-7) 3,4-dimethyl Not reported Not reported Likely similar >98%

Key Observations :

  • Substituent Position : The para-methyl group in this compound enhances symmetry and electronic conjugation compared to meta-substituted analogs, influencing melting points and crystallinity .
  • Purity : Higher purity grades (≥98%) are critical for OLED applications to avoid defects in thin-film layers .

Biological Activity

4-Methyldiphenylamine (4-MDPA) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of toxicology and environmental science. This article delves into the biological activity of 4-MDPA, examining its toxicity, mechanisms of action, and relevant case studies.

4-MDPA is an aromatic amine characterized by the presence of a methyl group on one of the phenyl rings. Its structure can be represented as follows:

C13H13N\text{C}_{13}\text{H}_{13}\text{N}

The synthesis of 4-MDPA typically involves the nitration and subsequent reduction of diphenylamine derivatives. This compound is used in various industrial applications, including as an antioxidant and a stabilizer in rubber production.

The mechanisms underlying the biological activity of 4-MDPA are not fully elucidated. However, it is hypothesized that the compound may act as a reactive electrophile, potentially forming adducts with cellular macromolecules such as DNA and proteins. This reactivity could lead to mutagenic changes and subsequent tumorigenesis.

Additionally, studies have indicated that 4-MDPA may affect cellular signaling pathways involved in apoptosis and cell proliferation. For example, it has been shown to inhibit chloride secretion in epithelial cells, which may disrupt normal cellular functions .

Environmental Impact

The environmental implications of 4-MDPA have been highlighted in several case studies. A notable investigation into chemical spills revealed that compounds like 4-MDPA can contaminate water supplies and pose significant risks to public health . The spill incident in West Virginia demonstrated the challenges in managing chemical contamination and emphasized the need for thorough environmental testing to assess potential health risks associated with exposure to such compounds.

Industrial Exposure

Occupational exposure to 4-MDPA has also been a concern. Workers in industries utilizing this compound may face elevated risks due to inhalation or dermal contact. Monitoring programs have been recommended to assess exposure levels and implement safety measures to protect workers from potential adverse health effects.

Research Findings

Recent research has focused on the synthesis of derivatives of 4-MDPA and their biological activities. For instance, derivatives have been screened for antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus, showing promising results . Such findings suggest that while 4-MDPA itself may pose risks, its derivatives could possess beneficial pharmacological properties.

Summary Table: Biological Activity Overview

Aspect Details
Chemical Structure C₁₃H₁₃N
Toxicity Cytotoxic effects observed in liver cells; potential carcinogenicity
Mechanisms Possible reactive electrophile; affects chloride secretion
Environmental Impact Contamination risks highlighted by case studies; need for monitoring
Occupational Risks Elevated exposure risks in industrial settings
Research on Derivatives Antibacterial activity against common pathogens

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Methyldiphenylamine to achieve high purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate solvents (e.g., toluene or methanol, as this compound is soluble in these solvents ) and controlling reaction conditions (temperature, stoichiometry). Recrystallization using ethanol or benzene is recommended for purification, leveraging solubility differences . Purity validation via HPLC (C18 column, methanol/water mobile phase) or GC-MS ensures ≥98% purity, as reported in commercial standards .

Q. What analytical techniques are recommended for characterizing this compound in experimental settings?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/13^{13}C NMR to confirm aromatic proton environments and methyl group integration .
  • Purity Analysis : GC-MS or HPLC (UV detection at 254 nm) to identify impurities .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to verify the melting point (85–90°C), noting discrepancies between sources due to polymorphic forms or impurities .

Q. How should researchers address contradictions in reported physical properties (e.g., melting point variations)?

  • Methodological Answer : Discrepancies (e.g., melting points ranging from 85–90°C ) may arise from sample purity, polymorphic forms, or measurement techniques. Researchers should:

  • Cross-validate data using multiple methods (DSC, capillary melting point apparatus).
  • Document synthesis/purification protocols to ensure reproducibility .

Advanced Research Questions

Q. What experimental strategies can elucidate the electronic properties of this compound for organic electronics (e.g., OLEDs)?

  • Methodological Answer :

  • Optoelectronic Characterization : UV-Vis spectroscopy to determine absorption maxima (e.g., π→π* transitions in aromatic systems).
  • Charge Transport Studies : Cyclic voltammetry to measure HOMO/LUMO levels, critical for OLED hole-transport layer design .
  • Computational Modeling : Density Functional Theory (DFT) to simulate electronic structure and predict bandgaps .

Q. How can mechanistic studies improve understanding of this compound’s reactivity in substitution or oxidation reactions?

  • Methodological Answer :

  • Kinetic Analysis : Monitor reaction progress via in-situ FTIR or NMR to identify intermediates (e.g., quinones during oxidation ).
  • Isotopic Labeling : Use 15^{15}N-labeled amines to trace substituent pathways in nucleophilic aromatic substitution .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves (tested for permeation resistance) and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of airborne particles .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Key Considerations for Experimental Design

  • Solvent Selection : Prioritize methanol or toluene for reactions requiring high solubility .
  • Contradiction Resolution : Replicate synthesis protocols from peer-reviewed studies to minimize variability in physical property measurements .
  • Safety Documentation : Include risk assessments referencing OSHA-compliant SDS guidelines .

Properties

IUPAC Name

4-methyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHYMXKKEXDUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060724
Record name Benzenamine, 4-methyl-N-phenyl-
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Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-84-8
Record name 4-Methyldiphenylamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenyl-p-toluidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-methyl-N-phenyl-
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Record name Benzenamine, 4-methyl-N-phenyl-
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Record name N-phenyl-p-toluidine
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Record name N-PHENYL-P-TOLUIDINE
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Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-3-nitrotoluene (II: R′=4-Me, halogen=Cl) (1.00 mL, 7.56 mmol), aniline (III: R1′=H) (6.89 mL, 0.075 mmol) and sodium acetate (1.24 g, 0.015 mol) was refluxed under nitrogen for 18 hours. The cooled product was partitioned between EtOAc and water, and the organic portion was washed with 2N HCl, then brine, and worked up to give an oil which was chromatographed on silica gel. Elution with petroleum ether gave the 4-methyldiphenylamine (VI:R′=4-Me, R1′=H) as an orange oil (1.01 g, 58%) which was used directly. A solution of this (1.01 g, 4.42 mmol) in 1:1 MeOH/EtOAc (60 mL) was hydrogenated over 5% Pd-C for 3 hours. After removal of the catalyst and concentration to dryness under reduced pressure, the residue was dissolved in 2-methoxyethanol (100 mL) containing formamidine acetate (0.92 g, 8.84 mmol) and the solution refluxed for 3 hours. After removal of the solvent under reduced pressure, the residue was partitioned between EtOAc and water. The organic portion was worked up to give an oil which was chromatographed on silica gel. Elution with EtOAc/petroleum ether (1:5) gave foreruns, while EtOAc/petroleum ether (1:1) gave Example 12 (0.91 g, 98%). HCl salt: mp (MeOH/Et2O) 196-200° C.
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II
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halogen
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1.24 g
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Synthesis routes and methods II

Procedure details

The general procedure from Example 1 was followed using PhCl (122 μl, 1.2 mmol) and p-toluidine (108 mg, 1.0 mmol) with Pd2(dba)3 (20 mg, 0.0218 mmol) and (Me3C)2PH(O) (14.5 mg, 0.0878 mmol) and NaOtBu (144 mg, 1.5 mmol) in 3.0 mL of toluene. After 12 h, the reaction mixture was chromatographed with 5% ethyl acetate/hexane to give 80 mg (44% yield) of N-phenyl-p-toluidine. It was >95% pure by 1H NMR and GC/MS. 1H NMR (500 MHz, CDCl3): δ 7.13 (t, J=7.91 Hz, 2H), 6.98 (m, 2H), 6.89 (m, 4H), 6.78 (t, J=7.32 Hz, 1H), 5.46 (s, br. 1H), 2.20 (s, 3H) ppm. 13C NMR (125 MHz, CDCl3): d 143.9, 140.3, 130.8, 129.8, 129.2, 120.2, 118.9, 116.8, 20.6 ppm. MS: Calculated for C13H13N(M+): 183.3. Found: 184.1 (M++H).
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122 μL
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108 mg
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(Me3C)2PH(O)
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144 mg
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3 mL
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20 mg
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methyldiphenylamine
4-Methyldiphenylamine
4-Methyldiphenylamine
4-Methyldiphenylamine
4-Methyldiphenylamine
4-Methyldiphenylamine

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